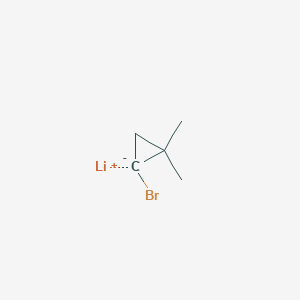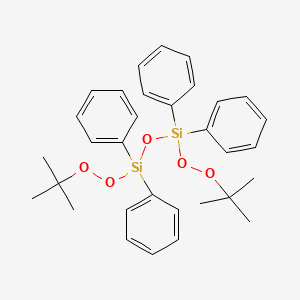
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane is an organic peroxide compound known for its use as an initiator in polymerization reactions. This compound is characterized by its high thermal stability and ability to decompose into free radicals, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane typically involves the reaction of tert-butyl hydroperoxide with a suitable silicon-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the peroxide linkage.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in specialized reactors designed to handle the exothermic nature of peroxide formation. The process includes careful temperature control and the use of stabilizers to prevent premature decomposition.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane primarily undergoes decomposition reactions, where it breaks down into free radicals. These radicals can initiate polymerization reactions, making the compound useful as a polymerization initiator.
Common Reagents and Conditions
The decomposition of this compound is typically induced by heat or the presence of metal ions, which act as catalysts. The reaction conditions often involve elevated temperatures to ensure complete decomposition and efficient radical formation.
Major Products Formed
The major products formed from the decomposition of this compound include tert-butyl radicals and various silicon-containing fragments. These radicals can further react with monomers to form polymers.
Scientific Research Applications
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane has several applications in scientific research:
Chemistry: Used as an initiator in the polymerization of various monomers, including styrene and polyethylene.
Biology: Employed in the study of radical-induced biological processes and oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to generate radicals.
Industry: Utilized in the production of cross-linked polymers and as a curing agent in the manufacturing of rubber and plastics.
Mechanism of Action
The mechanism of action of 1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These radicals can initiate chain reactions in polymerization processes or interact with other molecules to induce chemical changes. The molecular targets include unsaturated monomers and other reactive species.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a polymerization initiator.
Bis(tert-butylperoxy isopropyl) benzene peroxide: Commonly used in polymerization and cross-linking processes.
Uniqueness
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane is unique due to its silicon-containing structure, which imparts additional thermal stability compared to other organic peroxides. This makes it particularly valuable in high-temperature applications and processes requiring prolonged radical generation.
Properties
CAS No. |
58110-09-1 |
|---|---|
Molecular Formula |
C32H38O5Si2 |
Molecular Weight |
558.8 g/mol |
IUPAC Name |
tert-butylperoxy-[tert-butylperoxy(diphenyl)silyl]oxy-diphenylsilane |
InChI |
InChI=1S/C32H38O5Si2/c1-31(2,3)33-35-38(27-19-11-7-12-20-27,28-21-13-8-14-22-28)37-39(36-34-32(4,5)6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
InChI Key |
FCXCQBFWYQYQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
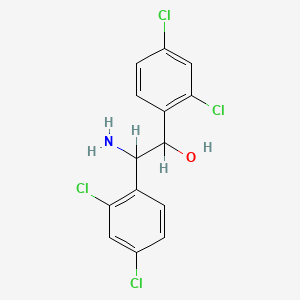
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
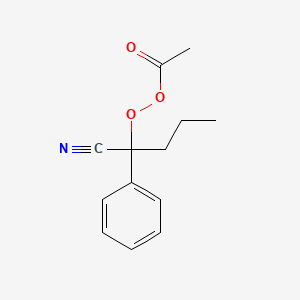
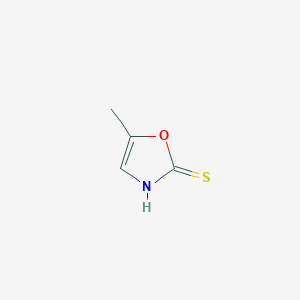
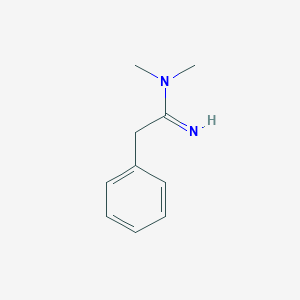
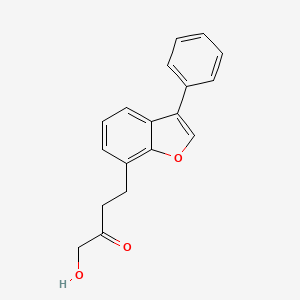
![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)
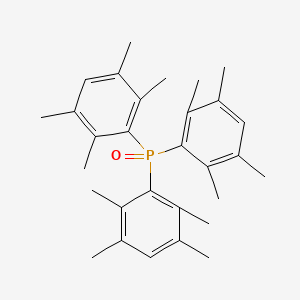
![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
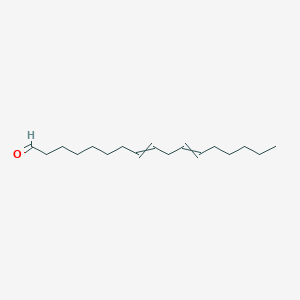

![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)
